molecular formula C22H28O4 B051256 6,7-Epoxycanrenone CAS No. 114577-01-4

6,7-Epoxycanrenone

Cat. No.: B051256
CAS No.: 114577-01-4
M. Wt: 356.5 g/mol
InChI Key: FSIPNQUJIAOSNJ-VRQGMAQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Epoxycanrenone is a significant oxidative metabolite of canrenone, which itself is the primary active metabolite of the diuretic and aldosterone antagonist spironolactone. This compound serves as a critical reference standard and investigative tool in pharmacological and metabolic research. Its primary research value lies in elucidating the complex metabolic pathways of spironolactone and in studying the structure-activity relationships of steroidal mineralocorticoid receptor antagonists. The 6,7-epoxide moiety is a key structural feature that influences the compound's reactivity, stability, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114577-01-4

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2S,4R,10R,11S,14S,15R,18S)-10,14-dimethylspiro[3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C22H28O4/c1-20-7-3-12(23)11-15(20)18-19(25-18)17-13(20)4-8-21(2)14(17)5-9-22(21)10-6-16(24)26-22/h11,13-14,17-19H,3-10H2,1-2H3/t13-,14-,17+,18+,19-,20+,21-,22+/m0/s1

InChI Key

FSIPNQUJIAOSNJ-VRQGMAQHSA-N

SMILES

CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3[C@@H](O3)[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C

Canonical SMILES

CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C

Synonyms

6,7-epoxy-3-oxo-4-pregnene-21,17-carbolactone
6,7-epoxy-3-oxopregn-4-ene-21,17-carbolactone
6,7-epoxycanrenone

Origin of Product

United States

Synthetic Strategies and Methodologies for 6,7 Epoxycanrenone and Its Analogues

Regioselective and Stereoselective Epoxidation of Pregnene Derivatives

The creation of the epoxide ring at the C6-C7 position of the canrenone (B1668266) steroid nucleus is a critical step that dictates the final stereochemistry of the resulting molecules. The choice of epoxidizing agent and reaction conditions determines whether the alpha or beta epoxide is preferentially formed.

Optimization of Epoxidation Reactions

The epoxidation of canrenone, a pregnene derivative, is commonly achieved using m-chloroperbenzoic acid (m-CPBA). nih.gov Research has shown that the yield of 6α,7α-epoxycanrenone can be significantly improved by the addition of a radical inhibitor to the reaction mixture. nih.govresearchgate.net This optimization is crucial as it prevents the thermal decomposition of the peracid, leading to a more efficient conversion of the starting material into the desired epoxide. rsc.org The use of m-CPBA is a well-established method for the epoxidation of alkenes, proceeding through a concerted mechanism to form an epoxide. masterorganicchemistry.com

Synthesis of 6α,7α-Epoxycanrenone and 6β,7β-Epoxycanrenone

The stereochemical outcome of the epoxidation of the 6,7-double bond in steroidal 4,6-dien-3-ones has been a subject of investigation. nih.gov The synthesis of 6α,7α-epoxycanrenone is effectively carried out using m-CPBA, with the addition of a radical inhibitor to enhance the yield. nih.govresearchgate.net

On the other hand, the synthesis of 6β,7β-epoxycanrenone can be achieved through different metabolic pathways. For instance, rat hepatic S9 fractions can metabolize potassium canrenoate (B1263433) to both 6α,7α- and 6β,7β-epoxycanrenone. oup.comresearchgate.net Further metabolism of the β-epoxide leads to the formation of 3α- and 3β-hydroxy derivatives. oup.comresearchgate.net Another synthetic approach involves the use of trimethylsulfoxonium (B8643921) iodide and sodium hydride to generate a mixture of the 6β,7β and 6α,7α isomers, which can then be separated chromatographically. google.com

Derivatization Pathways from 6,7-Epoxycanrenone

The reactive epoxide ring of this compound serves as a versatile handle for the synthesis of a variety of canrenone analogues, including dihydroxy and other functionalized derivatives.

Synthesis of Dihydroxycanrenone Isomers via Epoxide Cleavage

The opening of the epoxide ring in this compound leads to the formation of dihydroxycanrenone isomers. The acid-catalyzed cleavage of 6α,7α-epoxycanrenone with perchloric acid in a dioxane-water mixture efficiently yields 6β,7α-dihydroxy-6,7-dihydrocanrenone. nih.govresearchgate.net

Alternatively, different isomers can be obtained through other oxidative methods. The oxidation of canrenone with osmium tetroxide in pyridine, followed by the reduction of the osmate esters with hydrogen sulfide, produces both 6β,7β- and 6α,7α-dihydroxy-6,7-dihydrocanrenone. nih.govresearchgate.net A detailed proton-NMR study has been instrumental in confirming the stereochemical structures of these diol derivatives. nih.gov

Generation of Other Hydroxylated and Conjugated Analogues for Research

Beyond diols, the derivatization of canrenone and its epoxides allows for the creation of a broader range of analogues for research purposes. For example, microbial transformations of spironolactone (B1682167), a related compound, have yielded hydroxylated derivatives like 12β-hydroxy-spironolactone and 2α-hydroxy-spironolactone. Ten steroidal compounds, considered impurities in canrenone, were isolated and their structures were elucidated, revealing further potential for derivatization. researchgate.net The development of potent inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD) has led to the synthesis of various spiro-γ-lactone analogs. researchgate.net

Development of Novel Synthetic Routes for Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to study reaction mechanisms. wikipedia.org While specific examples of isotopic labeling for this compound are not detailed in the provided search results, the general principles of this methodology are well-established for various compounds, including steroids. This technique involves replacing one or more atoms of a molecule with their stable isotopes, such as ¹³C or ¹⁵N. isotope.com

The development of novel synthetic routes would be essential to introduce isotopic labels at specific positions within the this compound molecule. This would enable detailed studies of its metabolism and interactions with biological targets. For instance, an organism could be grown on an isotopically substituted medium and then fed with a precursor of natural isotopic abundance, a method known as inverse stable isotopic labeling (InverSIL). nih.gov Mass spectrometry and NMR spectroscopy are the primary techniques used to detect the presence and position of these isotopic labels in the resulting products. wikipedia.org The synthesis of isotopically labeled analogues would be invaluable for advancing the understanding of the biochemical pathways involving this compound.

Molecular Mechanisms and Biological Interactions of 6,7 Epoxycanrenone in Experimental Models

Research on Mineralocorticoid Receptor Antagonism in Cellular Systems

6,7-Epoxycanrenone is a metabolite of canrenone (B1668266) and potassium canrenoate (B1263433). nih.gov Canrenone itself is a major active metabolite of spironolactone (B1682167), a well-known mineralocorticoid receptor (MR) antagonist. nih.govresearchgate.net Mineralocorticoid receptor antagonists work by competitively blocking the binding of aldosterone (B195564) to the MR. This action inhibits the reabsorption of sodium and chloride ions, leading to increased sodium excretion and a decrease in body fluid, which in turn lowers blood pressure. wikipedia.org

In cellular systems, the antagonism of the mineralocorticoid receptor by compounds like this compound is a key area of investigation. The MR, upon binding with agonists like aldosterone, translocates to the nucleus and modulates the transcription of target genes. glowm.com Antagonists prevent this activation. Research has shown that spironolactone and its metabolites are effective MRAs. For instance, in functional cell-based MR assays, spironolactone demonstrates potent antagonism against various MR agonists. nih.gov While direct data on this compound's potency in such assays is less prevalent in the provided results, its structural relationship to canrenone suggests it participates in this antagonistic action.

It's important to note that the metabolism of potassium canrenoate leads to different epoxy-canrenone derivatives, which have been identified as direct mutagens in some in vitro assays, a property not observed with spironolactone's metabolites. nih.gov

Investigation of Selective versus Non-Selective Steroid Receptor Binding and Activation

The selectivity of a steroid receptor antagonist is crucial as it determines its side-effect profile. Spironolactone, the parent compound of canrenone, is known for its non-selective binding to other steroid receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR), leading to side effects like gynecomastia and menstrual irregularities. researchgate.net This has driven the development of more selective MRAs like eplerenone (B1671536). nih.gov

This compound's binding profile to various steroid receptors is a subject of scientific inquiry. The androgen and progesterone receptors are part of the steroid hormone receptor family and are primarily expressed in reproductive tissues. abcam.com Research into synthetic progestins has shown that they can be strong competitors for steroids that bind to androgen, glucocorticoid, and progesterone receptors, indicating that these progestins can bind to these receptors with high affinity. nih.gov This highlights the potential for cross-reactivity among steroid compounds.

The development of second-generation steroidal MRAs has focused on increasing specificity for the MR over other steroid receptors like the androgen and progesterone receptors, aiming for a more selective therapeutic agent. bioscientifica.com The structural modifications, such as those at the C7 position of the steroid nucleus, are critical for determining the activity and selectivity of mineralocorticoid antagonists. wikipedia.org

Elucidation of Downstream Signaling Pathways Modulated by this compound in In Vitro Models

The interaction of this compound with cellular receptors initiates a cascade of downstream signaling events. Electrophiles, a class of reactive molecules, can modulate cellular signaling at various points, including membrane ion channels, cytosolic proteins, and nuclear transcription factors. researchgate.net This modulation can lead to changes in protein activity, gene regulation, and cellular processes like proliferation and apoptosis. researchgate.netfoodandnutritionjournal.org

In the context of steroid hormone receptors, ligand binding induces conformational changes in the receptor, leading to its dimerization and translocation to the nucleus. glowm.comfrontiersin.org Once in the nucleus, the receptor-ligand complex binds to hormone response elements (HREs) on the DNA, recruiting coactivator or corepressor proteins to modulate the transcription of target genes. glowm.comnih.gov

Specific to cancer models, signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB are critical in controlling cell growth, survival, and inflammation. foodandnutritionjournal.org The modulation of these pathways is a key mechanism through which various compounds exert their biological effects. For instance, in osteoblasts, octacalcium phosphate (B84403) has been shown to regulate P38, JNK, Src, and AKT signaling pathways, thereby influencing cell proliferation. medsci.org While direct evidence for this compound's modulation of these specific pathways is not detailed in the provided search results, its nature as a steroid derivative suggests it likely influences similar signaling cascades.

Comparative Analysis of Stereoisomer-Specific Biological Activities

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements, can significantly impact biological activity. michberk.comnih.govwikipedia.org For chiral molecules, which are non-superimposable on their mirror images, the different enantiomers can have distinct pharmacological properties. nih.gov

The synthesis of this compound can result in different stereoisomers, such as the 6α,7α- and 6β,7β-epoxides. researchgate.net The specific stereochemistry is crucial for biological activity and interactions. ontosight.ai For example, research on spironolactone metabolites revealed that the 6β,7β-epoxy-canrenone was further metabolized to its 3α- and 3β-hydroxy derivatives. fda.gov It was found that both 3α- and 3β-hydroxy-6β,7β-epoxy-canrenoate were direct-acting mutagens in a mouse lymphoma assay, whereas 6α,7β- and 6β,7β-epoxy-canrenone were not. fda.gov This highlights the profound impact of stereochemistry on the biological effects of these compounds.

The differential activity of stereoisomers is a common theme in pharmacology. For instance, with the drug ketamine, the 2S,4R enantiomer is 2.5 times more active than the 2R,4S enantiomer. researchgate.net This underscores the importance of studying the biological activities of individual stereoisomers of this compound to fully understand their therapeutic potential and toxicological profiles. The stereoselective uptake and metabolism of drugs can also contribute to the observed differences in the biological activity of their isomers. nih.gov

Structure Activity Relationship Sar Studies of 6,7 Epoxycanrenone and Its Derivatives

Correlating Epoxide Stereochemistry with Receptor Binding Affinity and Antagonistic Potency

The stereochemistry of substituents on the steroid nucleus is a well-established determinant of biological activity. In the context of epoxy-derivatives of canrenone (B1668266), the orientation of the epoxide ring significantly influences receptor interaction. While specific comparative data for 6α,7α-epoxy versus 6β,7β-epoxy stereoisomers of canrenone are not extensively detailed in available literature, principles can be drawn from related compounds.

For instance, the introduction of a 9α,11α-epoxy group, as seen in eplerenone (B1671536) (a derivative of the spironolactone (B1682167) metabolite mexrenone), illustrates the profound impact of this functional group. researchgate.netnih.gov This modification, which forces the steroid backbone into a more concave shape, only marginally affects binding affinity for the mineralocorticoid receptor compared to its parent compounds. nih.gov However, it drastically reduces affinity for androgen and progesterone (B1679170) receptors by 10- to 500-fold. researchgate.netnih.gov This increased selectivity is a direct result of the steric and electronic changes imparted by the epoxy ring, which disfavors binding to the pockets of other steroid receptors. pharmacyfreak.com

Similarly, studies on related spirolactones with cyclopropane (B1198618) rings at the 6,7-position—a feature bearing some electronic resemblance to an epoxide—show that stereochemistry is key. An α-cyclopropane ring at the 6,7 position was found to reduce binding affinity for the MR. nih.gov This suggests that the orientation (α or β) of a three-membered ring (epoxide or cyclopropane) in this position is critical for optimal interaction with the receptor. The presence of a 6β,7β-cyclopropane ring, while not promoting receptor binding, was suggested to enhance in vivo activity by potentially hindering metabolic activation. nih.gov These findings underscore the principle that the stereochemical configuration of the 6,7-epoxy group in 6,7-Epoxycanrenone is a crucial factor in defining its binding affinity and antagonistic potency.

Impact of Structural Modifications on Molecular Interactions with Biological Targets

The SAR of canrenone derivatives is well-documented, with modifications across the steroid skeleton leading to varied effects on activity.

A/B Ring Modifications: Unsaturation at the C6/C7 position in the B-ring has been shown to decrease affinity for the mineralocorticoid receptor. nih.gov Conversely, replacing the 7α-thioacetyl group of spironolactone with a 6β,7β-methylene group to form prorenone (B1212017) leads to a 52% increase in receptor affinity and a 41% increase in biological activity. nih.gov This highlights the sensitivity of the receptor to the substitution pattern in this region.

C-Ring Modifications: The introduction of a 9α,11α-epoxy group, as in eplerenone, is a key modification for enhancing selectivity. This change significantly reduces binding to androgen and progesterone receptors, thereby minimizing endocrine side effects observed with less selective compounds like spironolactone. nih.gov

D-Ring Modifications: The D-ring and its substituents are also critical. The introduction of a methyl group on the D-ring of spironolactone results in a significant drop in both in vitro receptor affinity and in vivo activity. nih.gov Furthermore, adding a 15β,16β-methylene group to spironolactone, creating mespirenone, was found to make the compound six-fold more potent than spironolactone in vivo. nih.gov

These examples demonstrate that the mineralocorticoid receptor's ligand-binding pocket is highly sensitive to the steric bulk, conformation, and electronic properties of the antagonist.

CompoundKey Structural Modification (from Spironolactone/Canrenone)Impact on MR AffinityImpact on In Vivo PotencySelectivity vs. Androgen/Progesterone Receptors
CanrenoneRemoval of 7α-thioacetyl group, addition of C6-C7 double bondDecreasedActive MetaboliteLow
Eplerenone9α,11α-epoxy group; C7 carbomethoxy groupSlightly DecreasedPotent AntagonistHigh
Prorenone6β,7β-methylene group instead of C6-C7 unsaturationIncreasedIncreased--
Mespirenone15β,16β-methylene group--Increased (6x Spironolactone)--

SAR of Spirolactone Ring System and its Influence on Activity

The γ-spirolactone ring at the C-17 position is an indispensable feature for the mineralocorticoid antagonist activity of this class of steroids. wikipedia.orggiornaleitalianodinefrologia.it

Early SAR studies established that the integrity of this five-membered lactone ring is paramount. nih.gov Research demonstrated that opening the γ-lactone ring to form the corresponding water-soluble potassium salt (e.g., potassium canrenoate (B1263433) from canrenone) leads to a decrease in affinity for the mineralocorticoid receptor. nih.gov Similarly, replacing the entire 17-spirolactone moiety with a 17α-hydroxypropyl group and a 17β-hydroxyl group caused a loss of affinity for the MR binding sites in vitro. nih.gov

The lactone ring is believed to orient the steroid molecule within the receptor's ligand-binding domain, facilitating key interactions that stabilize the antagonist conformation and prevent the receptor from adopting the active state required for gene transcription. Any modification that alters the shape, size, or electronic nature of this ring system is likely to be detrimental to its antagonistic activity. The spirocyclic nature of this substituent, with its fully substituted quaternary carbon, creates a sterically constrained architecture that is crucial for its function. unibo.itoaepublish.com

Rational Design and Synthesis of Structure-Constrained Analogues for SAR Probes

The rational design of novel analogues is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. For spirolactone-based MR antagonists, this has involved the synthesis of structurally constrained derivatives to probe the conformational requirements of the receptor binding pocket.

A prime example of rational design is the development of eplerenone. The synthesis of 9α,11α-epoxy-derivatives of known antagonists was a deliberate strategy to create a more rigid, concave molecular shape. nih.govsci-hub.se The hypothesis was that this conformational constraint would reduce binding to the less-discerning androgen and progesterone receptors while maintaining sufficient affinity for the MR. This proved successful, leading to a clinically important drug with a better side-effect profile than spironolactone. nih.gov

Another approach involves introducing cyclopropane rings to constrain the steroid backbone. The synthesis of spirolactones with a 6β,7β-cyclopropane ring (e.g., prorenone) created a derivative with enhanced activity, demonstrating that restricting the conformation of the A/B ring junction can be beneficial. nih.govnih.gov Similarly, the synthesis of 6,19-cyclopregnanes, where a bridge is formed between C6 and C19, creates highly constrained analogues. While these specific compounds showed higher affinity for glucocorticoid receptors, the strategy illustrates how locking the steroid into a particular conformation can be used to explore the structural requirements of different steroid receptors. researchgate.net

These examples of creating conformationally restricted molecules, whether through epoxidation or cyclopropanation, are vital for building a detailed map of the receptor's ligand-binding domain and for designing future antagonists with superior properties.

Metabolic Pathways and Biotransformation Research of 6,7 Epoxycanrenone in Pre Clinical Systems

Enzymatic Formation of 6,7-Epoxycanrenone from Parental Compounds (e.g., Potassium Canrenoate)

The formation of this compound originates from the metabolism of parental compounds such as potassium canrenoate (B1263433). In vitro studies utilizing rat hepatic S9 fractions have demonstrated that potassium canrenoate is metabolized to both 6α,7α- and 6β,7β-epoxycanrenone. researchgate.netfda.govoup.com This epoxidation step is a critical event in the metabolic pathway of potassium canrenoate. nih.gov It is noteworthy that these epoxy-canrenone derivatives are not formed from spironolactone (B1682167) under similar conditions, highlighting a key difference in the metabolic profiles of these two related drugs. fda.govnih.gov

The enzymatic system responsible for this transformation has been identified as the cytochrome P450 (CYP) system. Specifically, studies have implicated the involvement of cytochrome P-450IIIA in the metabolism of potassium canrenoate to its epoxide metabolites. nih.gov The formation of 6β,7β-epoxycanrenone from potassium canrenoate was found to be substantially inhibited by spironolactone and its sulfur-containing metabolite, 7α-thio-spirolactone. nih.gov Further evidence for the role of CYP3A enzymes is provided by the increased formation rate of 6β,7β-epoxycanrenone in liver microsomes from rats pretreated with CYP3A inducers like pregnenolone-16α-carbonitrile (PCN) or dexamethasone (B1670325) (DEX). nih.gov Conversely, the presence of a CYP3A inhibitor, triacetyloleandomycin (TAO), or erythromycin, a known substrate of CYP3A, reduces the formation rate of the epoxide. nih.gov

Characterization of Hydroxylation Metabolites (e.g., 3α- and 3β-hydroxy-6β,7β-epoxycanrenone)

Following its formation, 6β,7β-epoxycanrenone undergoes further metabolism, primarily through hydroxylation. The major hydroxylation metabolites identified are 3α- and 3β-hydroxy-6β,7β-epoxycanrenone. researchgate.netoup.com This metabolic step involves the reduction of the keto group at the C3 position of the steroid nucleus. oup.com Research has shown that these hydroxylated derivatives are significant products of the continued biotransformation of the initial epoxide metabolite. researchgate.net

Identification and Analysis of Conjugation Products (e.g., Glutathione (B108866) Conjugates)

In addition to hydroxylation, conjugation with endogenous molecules represents another metabolic route for this compound and its precursors. While a glutathione conjugate of potassium canrenoate itself has been identified, the formation of glutathione conjugates of the epoxy-canrenone metabolites is a key detoxification pathway. fda.govnih.gov The formation of reactive intermediates, such as epoxides, can lead to conjugation with glutathione (GSH), a process often catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation reaction is a common mechanism for neutralizing and facilitating the excretion of potentially reactive electrophilic compounds. nih.gov

Comparative Metabolism Studies of this compound with Related Steroids in Liver Microsomes and S9 Fractions

Comparative in vitro metabolism studies are essential for elucidating species differences and understanding the relevance of animal models to human metabolism. europa.eu The metabolism of potassium canrenoate and spironolactone has been compared in rat liver S9 fractions and microsomes. fda.govnih.gov A significant finding from these studies is the differential metabolism of the two drugs. Potassium canrenoate is metabolized to 6α,7α- and 6β,7β-epoxy-canrenone in rat hepatic S9, while the major metabolic pathway for spironolactone involves pathways that retain the sulfur moiety. fda.gov

These differences are attributed to the structural variations between the two parent compounds; spironolactone possesses a 7α-thioacetyl group, whereas potassium canrenoate has a double bond at the C6-C7 position, which is susceptible to epoxidation. fda.gov Studies using human liver microsomes have also been crucial in characterizing the metabolic pathways of related steroids and the involvement of specific CYP enzymes, providing a basis for comparing metabolic capabilities across species. psu.eduxiahepublishing.comresearchgate.net

Investigation of Metabolic Enzyme Systems Involved in this compound Transformation

The primary enzyme system implicated in the formation of this compound from potassium canrenoate is the cytochrome P450 superfamily. nih.govoup.com Specifically, research points to the significant role of the CYP3A subfamily. nih.gov Inhibition and induction studies have confirmed that CYP3A enzymes are responsible for the epoxidation of the C6-C7 double bond of canrenoate. nih.gov

The subsequent hydroxylation of 6β,7β-epoxycanrenone to its 3α- and 3β-hydroxy derivatives also involves enzymatic activity, likely by reductases that act on the C3-keto group. oup.comcapes.gov.br The conjugation of these metabolites with glutathione is mediated by glutathione S-transferases (GSTs), which are key phase II detoxification enzymes. nih.gov

Below is a table summarizing the key metabolic transformations and the enzymes involved.

Parent Compound Metabolic Step Resulting Metabolite(s) Enzyme System(s) Involved
Potassium CanrenoateEpoxidation6α,7α-Epoxycanrenone, 6β,7β-EpoxycanrenoneCytochrome P450 (CYP3A subfamily) fda.govoup.comnih.gov
6β,7β-EpoxycanrenoneHydroxylation3α-hydroxy-6β,7β-epoxycanrenone, 3β-hydroxy-6β,7β-epoxycanrenoneReductases researchgate.netoup.com
Potassium Canrenoate / Epoxy-canrenonesConjugationGlutathione ConjugatesGlutathione S-Transferases (GSTs) nih.govnih.gov

Advanced Analytical Methodologies for Research on 6,7 Epoxycanrenone

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

The unambiguous determination of the molecular structure of 6,7-Epoxycanrenone relies heavily on a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the complex, three-dimensional structure of steroidal compounds. upi.eduscielo.brcareerendeavour.com High-resolution NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule. savemyexams.comnih.gov

The ¹³C-NMR spectrum provides complementary information, with the carbon atoms of the epoxide ring typically resonating in the 40-60 ppm region. libretexts.org The chemical shifts of all carbon atoms in the steroid nucleus and side chains help to confirm the fundamental canrenone (B1668266) framework and the position of the epoxy group.

Interactive Data Table: Illustrative NMR Data for a Related Steroidal Epoxide

While specific high-resolution NMR data for this compound is not publicly available, the following table for a related epoxy-clerodane diterpene illustrates the type of data obtained from such analyses. researchgate.net

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
139.81.55, m
219.51.65, m
342.51.45, m
433.5-
555.01.80, d, 10.0
673.74.80, dd, 10.0, 4.0
775.45.20, d, 4.0
840.32.10, m
1046.81.90, m
1852.33.50, d, 12.0; 3.70, d, 12.0
1915.70.95, s
2010.60.85, d, 7.0

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. The fragmentation pattern of a steroid can reveal the loss of specific functional groups or parts of the carbon skeleton. msu.edu For this compound, characteristic fragments would likely arise from cleavages within the steroid rings and the lactone side chain. Understanding these fragmentation pathways is crucial for distinguishing it from its isomers and metabolites. chemguide.co.uk Softer ionization techniques like electrospray ionization (ESI), often used in conjunction with liquid chromatography (LC-MS), typically produce a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺), which is key for quantification, with fragmentation induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. miamioh.edu

Chromatographic Methods for Separation and Quantification of the Compound and its Metabolites (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the separation and quantification of this compound and its metabolites from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating steroids. nih.gov Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase column, is commonly employed. protocols.io The separation is achieved by using a mobile phase gradient, typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. protocols.io UV detection is often used for quantification, as the α,β-unsaturated ketone chromophore present in the A-ring of canrenone-like structures absorbs UV light at a specific wavelength. nih.gov The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the parent compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and particularly tandem mass spectrometry (LC-MS/MS) have become the gold standard for the analysis of steroids in biological samples due to their high selectivity and sensitivity. protocols.iolcms.cz This technique combines the powerful separation capabilities of HPLC with the definitive detection and quantification abilities of mass spectrometry. nih.gov

For the analysis of this compound, a validated LC-MS/MS method would involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. usgs.govmdpi.com

Chromatographic Separation: Separation of this compound from its metabolites and other endogenous compounds using a suitable HPLC column and mobile phase gradient. protocols.io

Mass Spectrometric Detection: Detection using a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) and monitoring for one or more of its specific product ions generated through collision-induced dissociation. This highly selective detection method minimizes interferences from the matrix. nih.gov

Interactive Data Table: Typical LC-MS/MS Method Parameters for Steroid Analysis

The following table presents typical parameters that would be optimized for an LC-MS/MS method for this compound, based on established methods for similar steroids. protocols.io

ParameterTypical Setting
LC System uHPLC or HPLC
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Gradient Optimized gradient from low to high percentage of Mobile Phase B
Injection Volume 5 - 20 µL
MS System Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z corresponding to [M+H]⁺ of this compound
Product Ions (Q3) Specific fragment ions of this compound

Stereochemical Purity and Isomer Separation Techniques

The biological activity of steroidal compounds is often highly dependent on their stereochemistry. Therefore, methods to ensure stereochemical purity and separate different isomers of this compound are critical. This compound can exist as different stereoisomers depending on the orientation of the epoxide ring (α or β).

Chiral Chromatography: The most effective way to separate stereoisomers is through chiral chromatography. restek.comresearchgate.net This is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be very effective in separating a wide range of chiral compounds, including isomers of steroids. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. wvu.edu Method development involves screening different types of chiral columns and optimizing the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) to achieve baseline separation of the stereoisomers. jasco-global.com

Supercritical fluid chromatography (SFC) with chiral stationary phases is another powerful technique for the separation of stereoisomers, often providing faster separations and higher efficiency than HPLC. nih.gov

The development of stereoselective synthetic routes is also crucial for obtaining enantiomerically pure compounds. ethz.chrsc.orgnih.govifremer.fr Analytical techniques are then used to confirm the stereochemical outcome of these reactions.

Development of Robust Methodologies for Trace Analysis in Biological Matrices for Research Purposes

For pharmacokinetic and metabolic studies in a research context, it is essential to have robust and highly sensitive methods for detecting and quantifying trace amounts of this compound and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. researchgate.net

The development of such methods focuses on achieving very low limits of detection (LOD) and quantification (LOQ). researchgate.net LC-MS/MS is the technique of choice for this purpose. protocols.iolcms.cz Key aspects of developing a robust trace analysis method include:

Efficient Sample Preparation: This is critical to concentrate the analyte and remove a high percentage of matrix components that can cause ion suppression or enhancement in the ESI source, thereby affecting accuracy and sensitivity. mdpi.com Techniques like SPE are often optimized by testing different sorbents and elution solvents. usgs.gov Isotope-dilution mass spectrometry, where a stable isotope-labeled internal standard of this compound is added to the sample at the beginning of the workflow, is the gold standard for correcting for matrix effects and procedural losses, ensuring the highest accuracy and precision. usgs.gov

High-Sensitivity Mass Spectrometry: Utilizing modern tandem mass spectrometers with high sensitivity and efficient ion transmission is crucial. lcms.cz Optimization of MS parameters, such as capillary voltage, gas flows, and collision energy, is performed to maximize the signal for the specific MRM transitions of the analyte.

Chemical Derivatization: In cases where the ionization efficiency of the native compound is low, chemical derivatization can be employed to enhance the signal in ESI-MS. researchgate.net A derivatizing agent that introduces a readily ionizable group (e.g., a permanently charged moiety) can significantly improve the sensitivity of the assay. researchgate.net

Method Validation: A rigorous validation according to established guidelines is necessary to ensure the reliability of the method. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability of the analyte under various conditions.

By employing these advanced analytical methodologies, researchers can confidently elucidate the structure, monitor the purity, and accurately quantify this compound in various research settings, which is fundamental to understanding its disposition and effects.

Theoretical and Computational Investigations of 6,7 Epoxycanrenone

Molecular Docking Simulations for Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interaction between a ligand, such as 6,7-Epoxycanrenone, and its receptor at the atomic level. The primary goal of molecular docking is to model the interaction between a ligand and a protein, predicting the binding mode and affinity. researchgate.net

The process involves sampling different conformations of the ligand within the binding site of the receptor and scoring these conformations to identify the most stable binding pose. Several models of ligand-receptor interaction exist, including the "lock and key" model, where the ligand fits into the receptor's active site like a key in a lock, the "induced fit" model, which suggests that the receptor can change its conformation to accommodate the ligand, and the "conformational selection" model, where the ligand selectively binds to a specific conformation of the protein that is already present in its conformational ensemble. researchgate.net

For this compound, molecular docking simulations would typically target the mineralocorticoid receptor (MR), a known target for its parent compound, canrenone (B1668266). The simulation would predict how the epoxy group at the 6,7-position influences the binding affinity and selectivity compared to canrenone and other spironolactone (B1682167) metabolites. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the MR binding pocket, would be identified. nih.gov These simulations can provide a rationale for its biological activity and guide the design of new, more potent, and selective aldosterone (B195564) antagonists.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are used to study the electronic structure and properties of molecules. unipd.it These methods, such as Density Functional Theory (DFT), provide insights into molecular geometry, charge distribution, and reactivity, which are crucial for understanding a molecule's biological activity. chimicatechnoacta.ru By solving the Schrödinger equation for a given molecule, quantum chemical calculations can determine various electronic properties. unipd.it

The application of quantum chemical calculations to this compound can elucidate several key aspects. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's ability to donate or accept electrons, which is related to its reactivity and interaction with biological targets. chimicatechnoacta.ru The molecular electrostatic potential (MEP) map can visualize the charge distribution and identify regions of the molecule that are prone to electrophilic or nucleophilic attack. chemrxiv.org

Furthermore, these calculations can predict the stability of different conformations of this compound and the energy barriers for conformational changes. This information is valuable for understanding how the molecule might behave in the constrained environment of a receptor's binding site. The calculated properties can also be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the electronic structure with biological activity. chimicatechnoacta.ru

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and binding dynamics of a ligand-receptor complex. wustl.edu These simulations offer insights that are not accessible through static modeling techniques. nih.gov

For this compound, MD simulations can be used to explore its conformational flexibility in an aqueous environment and within the binding site of its target receptor. ethz.ch Starting from a docked pose obtained from molecular docking, an MD simulation can reveal the stability of the predicted binding mode and identify any conformational changes in both the ligand and the receptor upon binding. mdpi.comnih.gov The simulation can also be used to study the dynamics of water molecules in the binding site and their role in mediating ligand-receptor interactions.

The results of MD simulations can be analyzed to understand the conformational landscape of the this compound-receptor complex, which refers to the collection of different conformations the complex can adopt. nih.govbiorxiv.orgelifesciences.orgnih.govmdpi.com This is crucial for understanding the thermodynamics of binding and the role of protein dynamics in molecular recognition. nih.gov By calculating the binding free energy from the simulation trajectory, a more accurate estimation of the binding affinity can be obtained compared to the scoring functions used in molecular docking.

In Silico Prediction of Metabolic Transformations and Enzyme Substrate Specificity

In silico methods for predicting the metabolic fate of a compound are becoming increasingly important in drug discovery and development. These computational tools can predict potential metabolic pathways and the enzymes involved in the transformation of a drug molecule. mdpi.comnih.gov This helps in identifying potential metabolites, some of which may be active or toxic.

For this compound, in silico prediction tools can be used to identify which cytochrome P450 (CYP) isoforms are likely to be involved in its metabolism. These predictions are often based on machine learning models trained on large datasets of known enzyme-substrate interactions. mdpi.com By analyzing the chemical structure of this compound, these models can predict the sites of metabolism and the resulting metabolic products.

Application of Cheminformatics and Machine Learning for Predictive Modeling in SAR Studies

Cheminformatics and machine learning are powerful tools for building predictive models in Structure-Activity Relationship (SAR) studies. nih.gov SAR studies aim to understand how the chemical structure of a molecule influences its biological activity. nih.gov By analyzing a dataset of compounds with known activities, machine learning algorithms can build models that can predict the activity of new, untested compounds. qlik.commdpi.comnih.govjmir.orgappliedpredictivemodeling.com

In the context of this compound and its analogs, a QSAR model could be developed to correlate various molecular descriptors with their binding affinity for the mineralocorticoid receptor. These descriptors can be derived from the 2D or 3D structure of the molecules and can include physicochemical properties, topological indices, and quantum chemical parameters.

Machine learning algorithms such as multiple linear regression, partial least squares, support vector machines, and random forests can be used to build the QSAR models. qlik.com These models can then be used to predict the activity of new, hypothetical analogs of this compound, thereby guiding the synthesis of more potent and selective compounds. The application of these predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. qlik.com

Future Directions and Emerging Research Avenues for 6,7 Epoxycanrenone

Discovery of Novel Biological Targets Beyond Steroid Receptors in Research Models

While the interactions of canrenone (B1668266) derivatives with steroid receptors like the mineralocorticoid receptor are well-documented, the exploration of non-steroidal targets for 6,7-Epoxycanrenone is an emerging area of interest. ontosight.ainih.gov Research has suggested that steroidal spiro-gamma-lactones can inhibit the activity of 17 beta-hydroxysteroid dehydrogenase (17β-HSD), an enzyme crucial for regulating the levels of active androgens and estrogens. researchgate.net Future studies could focus on quantifying the specific inhibitory potency of this compound and its stereoisomers against various isoforms of 17β-HSD in human microsomal models. researchgate.net

Furthermore, the electrophilic nature of the epoxide ring suggests potential covalent interactions with nucleophilic residues (such as cysteine or histidine) on various enzymes and proteins. Unbiased proteomic approaches, such as activity-based protein profiling (ABPP), could be employed in relevant cell models (e.g., hepatic or cardiovascular cells) to identify novel protein targets that are covalently modified by this compound. Identifying such targets could reveal previously unknown mechanisms of action and biological effects, moving beyond the traditional understanding of its role in steroid hormone pathways.

Elucidation of Previously Unidentified Metabolic Pathways and Their Biological Significance

The metabolism of this compound is a critical area of research, particularly given the toxicological findings related to its parent compounds. It is known that potassium canrenoate (B1263433), which shares the 6,7-double bond, is metabolized by rat hepatic S9 enzymes into 6α,7α- and 6β,7β-epoxycanrenone. oup.comfda.gov The β-epoxide isoform, in particular, undergoes further metabolism to form 3α- and 3β-hydroxy-6β,7β-epoxycanrenone. researchgate.net

Crucially, these dihydroxy metabolites have been identified as direct-acting mutagens in mouse lymphoma assays, whereas the precursor epoxides were not. oup.comresearchgate.net This highlights a significant bioactivation pathway where the epoxide is a key intermediate.

Future research should aim to:

Characterize the specific cytochrome P450 (CYP) enzymes responsible for both the initial epoxidation of the canrenone precursor and the subsequent hydroxylation of this compound. Studies suggest the involvement of the CYP3A family. researchgate.net

Investigate the formation of glutathione (B108866) (GSH) conjugates. The formation of a GSH conjugate of potassium canrenoate has been reported, suggesting a detoxification pathway. researchgate.net Elucidating the role of glutathione S-transferases (GSTs) in the metabolism of this compound is essential for understanding the balance between bioactivation and detoxification.

Compare metabolic profiles across species, particularly between rats and humans, as species-specific differences in CYP enzyme activity could have significant implications for toxicological risk assessment. oup.com

Metabolic Step Precursor Enzymes (Hypothesized) Product(s) Biological Significance
EpoxidationCanrenoneCytochrome P450 (e.g., CYP3A)6α,7α- and 6β,7β-epoxycanrenoneFormation of reactive intermediate oup.comresearchgate.net
Hydroxylation6β,7β-epoxycanrenoneCytochrome P4503α- and 3β-hydroxy-6β,7β-epoxycanrenoneGeneration of direct-acting mutagens oup.comresearchgate.net
ConjugationThis compoundGlutathione S-transferases (GSTs)Glutathione conjugatePotential detoxification pathway researchgate.net

Development of Advanced Synthetic Methodologies for Enantiomerically Pure Epoxides

The biological activity of chiral molecules is often stereospecific. The existing synthesis of this compound, for instance through the epoxidation of canrenone with agents like m-chloroperbenzoic acid, typically results in a mixture of stereoisomers (racemates). researchgate.netresearchgate.net To rigorously investigate the distinct biological roles of the 6α,7α- and 6β,7β-epoxides, the development of methods to produce these compounds in an enantiomerically pure form is paramount.

Advanced asymmetric synthesis techniques could be adapted for this purpose:

Catalytic Asymmetric Epoxidation: Methods like the Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, or the Sharpless epoxidation are powerful tools for creating chiral epoxides from alkenes with high enantioselectivity. numberanalytics.comrsc.org Research could focus on designing or adapting a chiral catalyst that is effective for the specific double bond in the canrenone scaffold.

Enzyme-Catalyzed Synthesis: Biocatalytic methods, using enzymes such as lipases or engineered epoxidases, offer a green and highly selective alternative for producing single enantiomers. nih.govrsc.org Screening for or engineering an enzyme capable of stereoselectively epoxidizing canrenone could provide an efficient route to the desired pure isomers.

Chiral Resolution: For existing racemic mixtures, chiral chromatography or enzymatic kinetic resolution could be employed to separate the individual enantiomers, allowing for their isolated study. mdpi.com

Achieving enantiomerically pure forms of this compound will enable precise structure-activity relationship (SAR) studies, clarifying which isomer is responsible for specific biological effects, such as 17β-HSD inhibition or mutagenic metabolite formation. researchgate.netoup.com

Integration of Multi-Omics Data to Understand Global Biological Responses to this compound

To move beyond a single-target perspective and understand the full spectrum of cellular changes induced by this compound, the integration of multi-omics data is a powerful and necessary approach. pythiabio.comnih.gov By treating relevant cell models (e.g., hepatocytes, cardiomyocytes) with enantiomerically pure this compound isomers, researchers can generate comprehensive datasets to map the compound's biological footprint. researchgate.net

Transcriptomics (RNA-Seq): Would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated. This could point to effects on cellular stress, metabolism, or inflammatory signaling that are not immediately obvious from the compound's structure.

Proteomics: Would identify changes in protein abundance and post-translational modifications, providing a functional readout that is closer to the phenotype. This could confirm the engagement of predicted targets and uncover entirely new ones.

Metabolomics: Would analyze shifts in the cellular pool of small-molecule metabolites, providing a real-time snapshot of the cell's metabolic state and how it is perturbed by the compound. This is particularly relevant for understanding off-target effects on energy metabolism or lipid pathways.

Integrating these data layers can provide a holistic view of the compound's mechanism of action, help predict potential toxicity, and uncover novel therapeutic applications. frontiersin.orgcmbio.io For instance, observing a concurrent down-regulation of steroidogenic genes (transcriptomics), a decrease in the abundance of related enzymes (proteomics), and altered steroid metabolite levels (metabolomics) would provide powerful, multi-layered evidence for its role in steroidogenesis.

Design of Next-Generation Steroidal Probes Based on the this compound Scaffold for Chemical Biology Research

The this compound structure can be viewed as a "privileged scaffold"—a molecular framework that is predisposed to interacting with biological targets. mdpi.com Its inherent reactivity and steroidal backbone make it an ideal starting point for the design of next-generation chemical probes to explore biological systems. mdpi.comnih.gov

Activity-Based Probes (ABPs): The reactive epoxide handle could be exploited to create ABPs. By attaching a reporter tag (like a fluorophore or a biotin (B1667282) molecule) to the canrenone scaffold, researchers could create a tool to covalently label and identify its protein targets in a complex biological sample. An ABP based on this compound could be used to "fish" for and identify novel binding partners in cell lysates or even in vivo.

Diversity-Oriented Synthesis (DOS): Using the this compound scaffold as a core, synthetic chemists can apply DOS principles to create a library of diverse, yet related, molecules. nih.gov By systematically modifying other positions on the steroid nucleus, it would be possible to generate new compounds with altered selectivity and potency, potentially leading to highly selective inhibitors of enzymes like 17β-HSD or other novel targets.

Probes for Target Validation: Once a novel target is identified, derivatives of this compound can be synthesized to validate the interaction. For example, creating a non-reactive analog (e.g., by reducing the epoxide to an alcohol) that fails to show the same biological effect would provide strong evidence that the epoxide's reactivity is key to the mechanism of action.

These chemical biology approaches would transform this compound from a mere metabolite into a valuable tool for dissecting complex biological pathways and discovering new therapeutic strategies. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 6,7-Epoxycanrenone?

  • Methodological Answer : Synthesis should follow protocols for regioselective epoxidation, leveraging metal-halogen exchange and fluoride-induced elimination, as demonstrated in o-dihalide precursors . Characterization requires a combination of 2D NMR techniques (e.g., COSY, NOESY, HMBC, HSQC) to confirm stereochemistry and regioselectivity. High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for structural validation .

Q. How should researchers design experiments to investigate the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Use dienophiles like 2-substituted furans to probe regioselectivity. Experimental variables should include substituent electronic effects (e.g., electron-donating vs. electron-withdrawing groups) and steric bulk (e.g., 2-tert-butylfuran vs. 2-methylfuran). Monitor reaction outcomes via HPLC or GC-MS, and validate products using NOESY correlations to distinguish trans- vs. cis-adducts .

Q. What are the best practices for resolving contradictions between experimental and computational data for this compound?

  • Methodological Answer : Cross-validate DFT calculations (e.g., M06-2X/6-311+G(2df,p)) with experimental kinetic and thermodynamic data. Discrepancies in regioselectivity predictions may arise from solvent effects or transition-state stabilization not captured in gas-phase models. Use free-energy perturbation (FEP) or continuum solvation models (e.g., SMD) to refine computational accuracy .

Advanced Research Questions

Q. How can researchers reconcile conflicting reports on the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Perform systematic substituent studies to isolate electronic vs. steric contributions. For example, compare 2-tert-butylfuran (steric dominance) with 2-CF₃-furan (electronic dominance). Use multivariate regression analysis to correlate substituent parameters (Hammett σ, Taft Eₛ) with product ratios. Cross-reference findings with frontier molecular orbital (FMO) theory calculations .

Q. What strategies are effective for optimizing the enantioselectivity of this compound-derived adducts?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, transition-metal complexes). Screen catalysts like Jacobsen’s Co-salen or Shi epoxidation systems. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For mechanistic insights, use kinetic isotopic effects (KIE) or Eyring analysis to probe transition-state symmetry .

Q. How should researchers address reproducibility challenges in synthesizing this compound intermediates?

  • Methodological Answer : Document reaction conditions rigorously (e.g., temperature gradients, moisture sensitivity). Use in-situ FTIR or Raman spectroscopy to monitor intermediate stability. Validate reproducibility through round-robin testing across independent labs. Publish full experimental details, including raw NMR spectra and chromatograms, in supplementary materials .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing regioselectivity data in this compound studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS regression) to deconvolute steric/electronic variables. Use Bayesian inference to quantify uncertainty in DFT-predicted transition states. For small datasets, employ non-parametric tests (e.g., Mann-Whitney U) to compare product distributions .

Q. How can researchers integrate this compound’s reactivity into broader studies on indole-based natural product synthesis?

  • Methodological Answer : Design convergent syntheses using this compound as a key intermediate for teleocidins or trikentrins. Prioritize step-economy by coupling Diels-Alder reactions with cascade cyclizations. Use retrosynthetic analysis to identify strategic bond disconnections amenable to epoxycanrenone’s reactivity .

Data Presentation Guidelines

Data Type Recommended Format Validation Criteria
NMR SpectraFull ¹H/¹³C assignments with δ (ppm), J (Hz)Cross-peak consistency in COSY/HMBC
X-ray StructuresCIF files with R-factors < 5%PLATON/CHECKCIF validation
Computational DataGaussian .log files with thermochemistryFrequency calculations confirming minima
Kinetic DataEyring/Arrhenius plots with R² > 0.98Replicate experiments (n ≥ 3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.